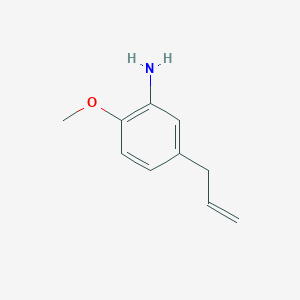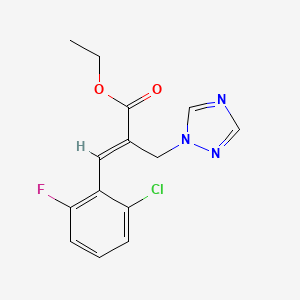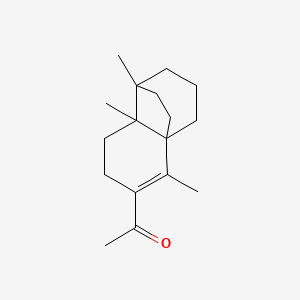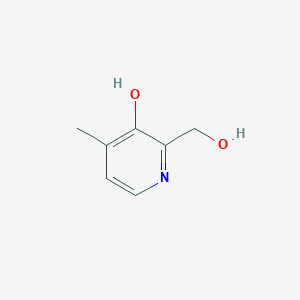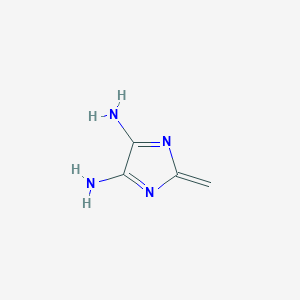
2-Methylene-2H-imidazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-2H-imidazole-4,5-diamine is a heterocyclic compound that features an imidazole ring with two amino groups at the 4 and 5 positions and a methylene group at the 2 position. Imidazoles are known for their versatility and are found in many biologically active molecules, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-2H-imidazole-4,5-diamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. For example, the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts under green chemistry conditions is a common approach . These methods are designed to be efficient and environmentally friendly, often employing techniques such as microwave irradiation and solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylene-2H-imidazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the methylene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and imidazole N-oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylene-2H-imidazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methylene-2H-imidazole-4,5-diamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: Lacks the amino groups at the 4 and 5 positions.
4,5-Diaminoimidazole: Lacks the methylene group at the 2 position.
2-Methyleneimidazole: Lacks the amino groups at the 4 and 5 positions.
Uniqueness
2-Methylene-2H-imidazole-4,5-diamine is unique due to the presence of both the methylene group at the 2 position and the amino groups at the 4 and 5 positions.
Eigenschaften
Molekularformel |
C4H6N4 |
|---|---|
Molekulargewicht |
110.12 g/mol |
IUPAC-Name |
2-methylideneimidazole-4,5-diamine |
InChI |
InChI=1S/C4H6N4/c1-2-7-3(5)4(6)8-2/h1H2,(H2,5,7)(H2,6,8) |
InChI-Schlüssel |
JEASWGOPDRNQCL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1N=C(C(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
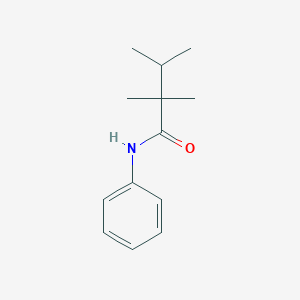

![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)

